ethyl 2-(2-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate
CAS No.: 1058373-55-9
Cat. No.: VC11934430
Molecular Formula: C20H20N4O5S
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 2-(2-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate - 1058373-55-9](/images/structure/VC11934430.png)
Specification
CAS No. | 1058373-55-9 |
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Molecular Formula | C20H20N4O5S |
Molecular Weight | 428.5 g/mol |
IUPAC Name | ethyl 2-[2-[[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Standard InChI | InChI=1S/C20H20N4O5S/c1-3-29-19(27)8-14-11-30-20(22-14)23-17(25)10-24-12-21-16(9-18(24)26)13-4-6-15(28-2)7-5-13/h4-7,9,11-12H,3,8,10H2,1-2H3,(H,22,23,25) |
Standard InChI Key | NJMFBAPQWNGLIJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC |
Canonical SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name
The compound’s IUPAC name is ethyl 2-[2-({2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate, reflecting its:
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Pyrimidinone core: A six-membered ring with a ketone group at position 6 and a 4-methoxyphenyl substituent at position 4 .
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Thiazole ring: A five-membered aromatic ring containing sulfur and nitrogen .
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Ester and acetamido groups: Functional groups contributing to its reactivity and solubility .
Molecular Formula and Weight
Structural Features
Synthesis and Reactivity
Synthetic Routes
The synthesis involves multi-step organic reactions:
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Pyrimidinone Formation:
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Acetylation:
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The pyrimidinone intermediate is acetylated using chloroacetyl chloride to introduce the acetamido linker.
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Thiazole Coupling:
Key Reactions
Physicochemical Properties
Physical Properties
Property | Value/Description | Source |
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Melting Point | Not reported; estimated >150°C (crystalline solid) . | |
Solubility | Soluble in DMSO, DMF; sparingly in water . | |
LogP (Partition) | ~2.8 (predicted via PubChem) . |
Spectroscopic Data
Biological and Pharmacological Applications
Antimicrobial Activity
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Mechanism: The thiazole and pyrimidinone moieties disrupt microbial cell wall synthesis or enzyme function .
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Findings: Analogous compounds exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli .
Enzyme Inhibition
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Targets:
Comparative Analysis with Analogues
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